1-Bromo-3-(difluoromethyl)-2-methylbenzene

Description

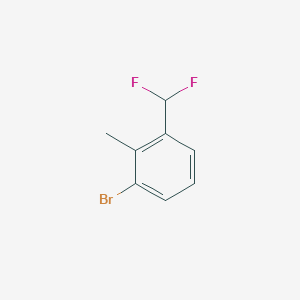

1-Bromo-3-(difluoromethyl)-2-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 1, a difluoromethyl group at position 3, and a methyl group at position 2. Its molecular formula is C₈H₇BrF₂, with a molecular weight of 223.05 g/mol (estimated). The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoromethyl group contributes to electronic modulation and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRKYXOWBFCITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)-2-methylbenzene using bromine or a brominating agent under controlled conditions. Another method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated precursor in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form different fluorinated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in different fluorinated compounds.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-2-methylbenzene involves its interaction with various molecular targets. The bromine atom and difluoromethyl group play crucial roles in its reactivity and interactions. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the difluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Variation at Position 3

The substituent at position 3 significantly influences reactivity and applications:

- This compound is used in alkylation reactions to synthesize biphenyl oxazole derivatives with enzyme inhibitory activity .

- 1-Bromo-3-(bromomethyl)-2-methylbenzene (CAS: 112299-62-4): The bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. It has a melting point of 31–32°C and boiling point of 279°C, with applications in intermediates for complex organic synthesis .

| Compound | CAS | Substituent (Position 3) | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 1-Bromo-3-(difluoromethyl)-2-methylbenzene | N/A | Difluoromethyl | 223.05 | Pharmaceutical intermediates |

| 1-Bromo-3-(chloromethyl)-2-methylbenzene | N/A | Chloromethyl | ~203.49 | Enzyme inhibitor synthesis |

| 1-Bromo-3-(bromomethyl)-2-methylbenzene | 112299-62-4 | Bromomethyl | 263.96 | Organic synthesis intermediates |

Positional Isomerism and Additional Substituents

- Its molecular formula is C₉H₉BrF₂ (MW: 237.07), and it may exhibit distinct regioselectivity in coupling reactions .

- 1-Bromo-4-fluoro-2-methylbenzene (CAS: 452-63-1): Substitution of difluoromethyl with fluorine at position 4 reduces steric bulk and electronic effects, simplifying synthetic routes but limiting metabolic stability in drug design .

Halogen and Functional Group Variations

- 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9): Multiple halogens (Br, Cl, F) enhance electrophilicity and cross-coupling versatility. This compound is used in agrochemical research but requires stringent handling due to toxicity .

- 1-Bromo-2,3-difluoro-4-methoxybenzene (CAS: 121219-03-2): Methoxy and difluoro groups alter solubility and electronic properties, favoring applications in materials science .

Physicochemical and Reactivity Comparisons

- Reactivity : Bromine in the main compound facilitates palladium-catalyzed cross-couplings (e.g., in , it reacts with purine derivatives at 90°C) . Difluoromethyl groups enhance stability compared to chloromethyl analogs .

- Boiling/Melting Points : Brominated analogs generally exhibit higher boiling points (e.g., 279°C for 1-Bromo-3-(bromomethyl)-2-methylbenzene) due to increased molecular weight and halogen interactions .

- Electronic Effects : Difluoromethyl groups exert strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitutions meta to the substituent .

Biological Activity

1-Bromo-3-(difluoromethyl)-2-methylbenzene, also known by its CAS number 1261609-97-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHBrF, with a molecular weight of 221.04 g/mol. The presence of bromine and difluoromethyl groups in its structure contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of related compounds. For instance, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with similar structural motifs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 20 |

| Compound B | MCF-7 | 0.7 |

| Compound C | NIH/3T3 | >100 |

This table illustrates that certain derivatives exhibit selective toxicity towards cancer cells compared to normal cells, which is a desirable trait in chemotherapeutic agents.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds suggests that they may exhibit activity against various bacterial strains. The exact mechanisms remain under investigation but could involve:

- Disruption of bacterial cell wall synthesis

- Interference with metabolic pathways

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of a structurally similar compound on tumor growth in BALB/c nude mice bearing MDA-MB-231 tumors. The results showed a significant reduction in tumor volume (79.7% reduction) after four weeks of treatment with no severe toxicity reported. This underscores the potential for developing effective therapeutic agents based on this chemical framework.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzimidazole derivatives, highlighting how modifications to the structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound were not available, trends suggest promising antimicrobial effects for similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.